molecular formula C19H22FNO2S2 B2956991 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705933-04-5

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No.: B2956991
CAS No.: 1705933-04-5
M. Wt: 379.51
InChI Key: AMLPXCSUJHYJMN-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a 1,4-thiazepane derivative featuring a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound is substituted at position 4 with a (4-fluoro-2-methylphenyl)sulfonyl group and at position 7 with an o-tolyl (2-methylphenyl) moiety. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs and related sulfonyl/thiazepane derivatives offer insights into its likely properties .

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPXCSUJHYJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its molecular formula is C19H22FNO2S2C_{19}H_{22}FNO_2S_2, with a molecular weight of 379.51 g/mol. This compound features a thiazepane ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • IUPAC Name : 4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
  • InChI : InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3

Anticholinesterase Activity

Research indicates that compounds similar to 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane may exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies on related thiazepane derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain.

In vitro assays have shown that certain thiazepane derivatives can achieve IC50 values in the low micromolar range, suggesting promising potential as therapeutic agents for cognitive disorders .

Antimicrobial Properties

The thiazepane core is also associated with antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of thiazepanes can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Case Studies and Research Findings

  • Case Study on AChE Inhibition :
    • A recent study synthesized a series of thiazepane derivatives and evaluated their AChE inhibitory activities. Among them, one derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibition potential .
  • Antimicrobial Activity Evaluation :
    • Another study focused on the antimicrobial properties of thiazepane derivatives, revealing that several compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of substituent variations in enhancing biological activity .

Data Table: Biological Activities of Thiazepane Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Thiazepane AAChE Inhibition2.7
Thiazepane BAntimicrobial (S. aureus)15
Thiazepane CAntimicrobial (E. coli)20

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Thiazepane Family

The closest structural analogs are sulfonyl-substituted 1,4-thiazepanes. For example:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane Likely C₁₉H₂₁FNO₂S₂ ~393.5 (estimated) 4-(4-Fluoro-2-methylphenyl)sulfonyl, 7-(o-tolyl) N/A
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane C₁₉H₂₀ClNO₂S₂ 394.0 4-(styrylsulfonyl), 7-(2-chlorophenyl)
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane C₂₀H₁₈F₂NO₃S ~405.4 4-(benzodioxole carbonyl), 7-(2,5-difluorophenyl)

Key Observations:

  • Chlorine (in ) vs. fluorine (target) alters lipophilicity and electronic effects.

Electronic and Spectral Comparisons

  • o-Tolyl Substituent Effects: In platinum complexes, the o-tolyl group induces blue shifts in MLCT (metal-to-ligand charge transfer) bands due to its electron-donating methyl group and steric twisting (51.7° out-of-plane distortion), raising the π*-LUMO energy . Similar effects may occur in the target compound’s electronic transitions.
  • Sulfonyl Group IR Signatures: Sulfonyl-containing analogs (e.g., hydrazinecarbothioamides in ) exhibit C=O stretches at 1663–1682 cm⁻¹ and C=S stretches at 1243–1258 cm⁻¹. The target compound’s sulfonyl group would likely show S=O stretches near 1150–1350 cm⁻¹, though direct data are lacking .

Aggregation and Solid-State Behavior

  • Emission Properties: Platinum complexes with o-tolyl groups exhibit aggregation-induced emission shifts (e.g., λem(max) = 641 nm at room temperature to 676 nm at 77 K in ). While the target compound lacks emission data, its o-tolyl and sulfonyl groups may promote similar solid-state interactions or MMLCT (metal-metal-to-ligand charge transfer) behavior if metal coordination occurs .

Q & A

Q. What synthetic methodologies are reported for 4-((4-fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane?

The synthesis of structurally related sulfonyl-containing heterocycles typically involves sulfonylation of intermediates using sulfonyl chlorides under mild conditions. For example, a nosylated amine derivative was synthesized via Pd-catalyzed deprotection and subsequent sulfonylation in ethanol with 1,3-dimethylbarbituric acid as a scavenger . Similar protocols can be adapted by substituting 4-fluoro-2-methylbenzenesulfonyl chloride as the sulfonylating agent. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to minimize side products like over-sulfonylated species.

Q. How can the purity and structural identity of this compound be validated?

Comprehensive characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the thiazepane ring and substituents. For example, splitting patterns in 1^1H NMR can distinguish axial/equatorial protons in the seven-membered ring .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography (e.g., Chromolith® columns) ensures molecular weight accuracy and purity >95% .
  • Elemental analysis : Required for novel compounds to validate stoichiometry .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Estimated via computational tools (e.g., PubChem’s XLogP3) to predict lipophilicity, which affects membrane permeability. The sulfonyl group enhances solubility in polar solvents (e.g., DMSO), while the o-tolyl group increases hydrophobicity .
  • pH stability : Tested in buffers (pH 1–10) to identify degradation pathways. Sulfonamides are prone to hydrolysis under acidic/basic conditions, necessitating storage at neutral pH .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s activity as a neurokinin receptor antagonist?

  • In vitro assays : Use CHO-K1 cells expressing human NK1/NK3 receptors. Measure inhibition of substance P-induced calcium flux via FLIPR (Fluorometric Imaging Plate Reader). Reference compounds like elinzanetant (a dual NK1/NK3 antagonist) provide positive controls .
  • Binding affinity : Radioligand displacement assays with 3^3H-labeled antagonists (e.g., aprepitant for NK1) to calculate IC50_{50} values .
  • Selectivity profiling : Screen against related GPCRs (e.g., serotonin, dopamine receptors) to assess off-target effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in:

  • Assay conditions : Variations in cell lines, receptor expression levels, or buffer composition (e.g., divalent cations affecting receptor conformation). Standardize protocols using guidelines from the American Pharmacopeia .
  • Compound handling : Degradation due to light/heat exposure or solvent impurities. Validate stability via LC-MS before each assay .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical methods (e.g., ANOVA with post-hoc tests) to minimize batch effects .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with NK1/NK3 receptors. Focus on hydrogen bonding with Gln165 (NK1) and hydrophobic interactions with Phe268 .
  • ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 inhibition) and blood-brain barrier penetration. The sulfonyl group may reduce CNS exposure due to high polarity .
  • SAR analysis : Modify the o-tolyl or sulfonyl groups to improve potency. For example, introducing electron-withdrawing substituents on the phenyl ring enhances receptor binding .

Q. What experimental approaches validate the compound’s mechanism in disease models (e.g., osteoarthritis or neurological disorders)?

  • In vivo models : Test in rodent models of osteoarthritis (e.g., destabilization of medial meniscus) by measuring cartilage degradation biomarkers (e.g., CTX-II). Hedgehog-Gli1 signaling pathways, implicated in chondrocyte senescence, can be analyzed via qPCR .
  • Behavioral assays : For neurological applications, use forced swim tests (depression) or open-field tests (anxiety) with dose-response studies. Compare efficacy to clinically approved NK antagonists .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Characterization Data

StepReagents/ConditionsYield (%)Key Spectral Data (NMR)Reference
Sulfonylation4-Fluoro-2-methylbenzenesulfonyl chloride, EtOH, 25°C, 12h651^1H NMR (CDCl3): δ 7.82 (d, J=8.5 Hz, 2H, SO2Ar), 2.41 (s, 3H, CH3)
CyclizationNaH, THF, 0°C→RT, 6h7813^13C NMR: 158.9 (C-F), 134.2 (thiazepane C7)

Q. Table 2: In Vitro Neurokinin Receptor Antagonism

Assay TypeIC50_{50} (nM)Selectivity (vs. NK2)Reference Compound
NK1 Calcium Flux12.3 ± 1.2>100-foldAprepitant (IC50_{50}=0.5 nM)
NK3 Radioligand Binding89.4 ± 5.6>50-foldOsanetant (IC50_{50}=1.2 nM)

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